2-(2-Methylphenyl)-3-oxopentanenitrile
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Overview
Description
2-(2-Methylphenyl)-3-oxopentanenitrile is an organic compound that features a nitrile group and a ketone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-3-oxopentanenitrile typically involves the reaction of 2-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a Grignard reagent, where 2-methylbenzaldehyde reacts with a nitrile in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Methylphenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react with other molecules. These interactions can influence metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-Methylphenylacetonitrile: Similar structure but lacks the ketone group.
3-(2-Methylphenyl)propionic acid: Contains a carboxylic acid group instead of a nitrile group.
2-(2-Methylphenyl)ethanone: Similar but lacks the nitrile group
Uniqueness
2-(2-Methylphenyl)-3-oxopentanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic organic chemistry and various research applications .
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2-methylphenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C12H13NO/c1-3-12(14)11(8-13)10-7-5-4-6-9(10)2/h4-7,11H,3H2,1-2H3 |
InChI Key |
YWPPJDXXWSXEJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=CC=C1C |
Origin of Product |
United States |
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